![molecular formula C12H21NO4 B13695014 2-[Boc-(methyl)amino]-2-cyclobutylacetic Acid](/img/structure/B13695014.png)
2-[Boc-(methyl)amino]-2-cyclobutylacetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Boc-(methyl)amino]-2-cyclobutylacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Boc-(methyl)amino]-2-cyclobutylacetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The cyclobutylacetic acid moiety can be introduced through various synthetic routes, including Grignard reactions or alkylation of cyclobutyl derivatives .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability of these processes .
化学反応の分析
Types of Reactions
2-[Boc-(methyl)amino]-2-cyclobutylacetic acid can undergo several types of chemical reactions, including:
Reduction: Reduction can be achieved using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
2-[Boc-(methyl)amino]-2-cyclobutylacetic acid has several scientific research applications:
作用機序
The mechanism of action of 2-[Boc-(methyl)amino]-2-cyclobutylacetic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
類似化合物との比較
Similar Compounds
N-tert-Butoxycarbonylglycine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-alanine: Similar in structure and used for similar purposes in organic synthesis.
Uniqueness
2-[Boc-(methyl)amino]-2-cyclobutylacetic acid is unique due to its cyclobutylacetic acid moiety, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specific target molecules that require such structural features .
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
2-cyclobutyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13(4)9(10(14)15)8-6-5-7-8/h8-9H,5-7H2,1-4H3,(H,14,15) |
InChIキー |
VVQCXDANOVWVQA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C(C1CCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13694932.png)
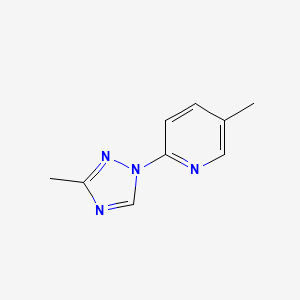
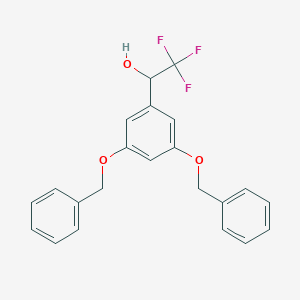
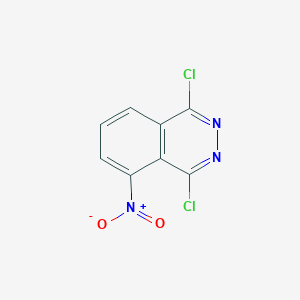
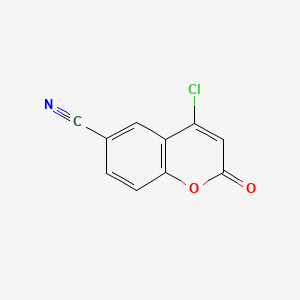
![2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol](/img/structure/B13694965.png)
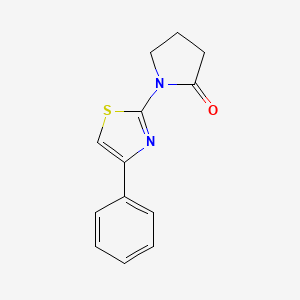
![9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester](/img/structure/B13694990.png)
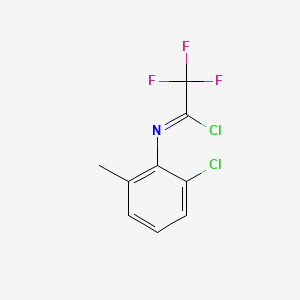
![Methyl 5-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]isoxazole-3-carboxylate](/img/structure/B13694994.png)
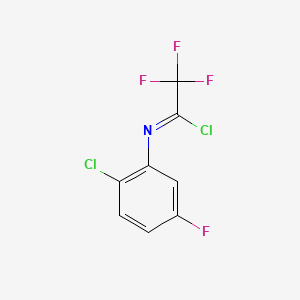

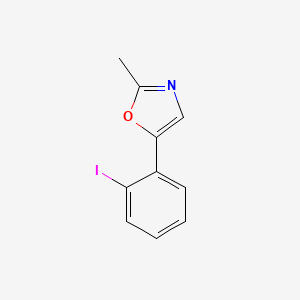
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole](/img/structure/B13695006.png)
